molecular formula C7H13Cl2N3S B13508427 2-{4H,5H,6H-pyrrolo[3,4-d][1,3]thiazol-5-yl}ethan-1-amine dihydrochloride

2-{4H,5H,6H-pyrrolo[3,4-d][1,3]thiazol-5-yl}ethan-1-amine dihydrochloride

Cat. No.: B13508427
M. Wt: 242.17 g/mol
InChI Key: JNKVUTXBFPZTLH-UHFFFAOYSA-N
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Description

2-{4H,5H,6H-pyrrolo[3,4-d][1,3]thiazol-5-yl}ethan-1-amine dihydrochloride is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4H,5H,6H-pyrrolo[3,4-d][1,3]thiazol-5-yl}ethan-1-amine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with a thioamide in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-{4H,5H,6H-pyrrolo[3,4-d][1,3]thiazol-5-yl}ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Solvents such as dichloromethane or acetonitrile are often used to dissolve the reactants and facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to derivatives with potentially enhanced biological activity .

Scientific Research Applications

2-{4H,5H,6H-pyrrolo[3,4-d][1,3]thiazol-5-yl}ethan-1-amine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4H,5H,6H-pyrrolo[3,4-d][1,3]thiazol-5-yl}ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4H,5H,6H-pyrrolo[3,4-d][1,3]thiazol-5-yl}ethan-1-amine dihydrochloride is unique due to its specific arrangement of nitrogen and sulfur atoms, which can confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C7H13Cl2N3S

Molecular Weight

242.17 g/mol

IUPAC Name

2-(4,6-dihydropyrrolo[3,4-d][1,3]thiazol-5-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C7H11N3S.2ClH/c8-1-2-10-3-6-7(4-10)11-5-9-6;;/h5H,1-4,8H2;2*1H

InChI Key

JNKVUTXBFPZTLH-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1CCN)SC=N2.Cl.Cl

Origin of Product

United States

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